molecular formula C11H18F3N3O3 B599052 tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate CAS No. 1198286-22-4

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate

Cat. No.: B599052
CAS No.: 1198286-22-4
M. Wt: 297.278
InChI Key: KMLCPJYNACWWHW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a trifluoroacetamido group, and a piperazine ring

Scientific Research Applications

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

It has been found to exhibit antibacterial activities against gram-positive strains such asStaphylococcus aureus and Bacillus subtilis , and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . These bacteria are common pathogens, suggesting that the compound may act as an antimicrobial agent.

Mode of Action

Its antimicrobial activity was determined using the disc diffusion method, which measures the zone of inhibition in millimeters . This suggests that the compound may inhibit bacterial growth, but the specific biochemical interactions remain to be elucidated.

Biochemical Pathways

Given its observed antimicrobial activity

Result of Action

Its observed antimicrobial activity suggests that it may lead to the inhibition of bacterial growth . The exact molecular mechanisms and cellular effects, however, need to be investigated further.

Future Directions

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, a common synthetic route involves dissolving piperazine in an organic solvent such as dichloromethane, followed by the addition of tert-butyl chloroformate and trifluoroacetic anhydride. The reaction mixture is then stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoroacetamido groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to form specific interactions with biological targets, making it a valuable intermediate in drug development and other applications .

Properties

IUPAC Name

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O3/c1-10(2,3)20-9(19)16-4-6-17(7-5-16)15-8(18)11(12,13)14/h4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCPJYNACWWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678178
Record name tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198286-22-4
Record name tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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